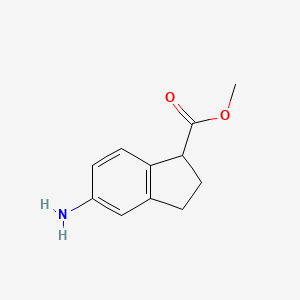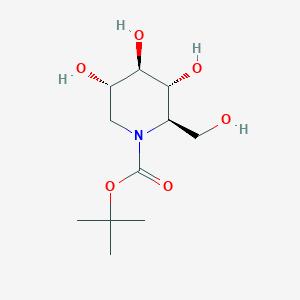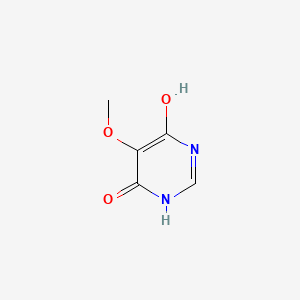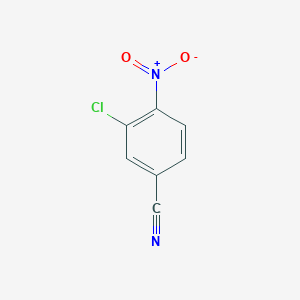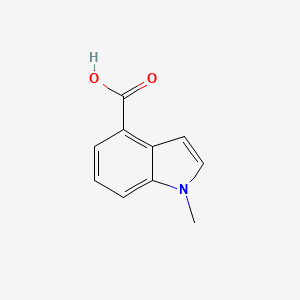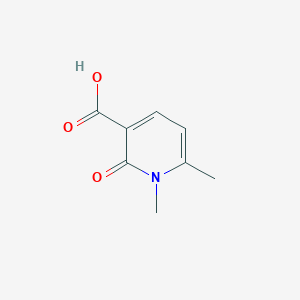![molecular formula C9H8N2O2 B1354972 7-羧基咪唑并[1,2-a]吡啶甲酯 CAS No. 86718-01-6](/img/structure/B1354972.png)
7-羧基咪唑并[1,2-a]吡啶甲酯
概述
描述
Methyl imidazo[1,2-a]pyridine-7-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used as scaffolds in drug design. The imidazo[1,2-a]pyridine core is found in various pharmaceutical drugs, making it a valuable structure in medicinal chemistry .
科学研究应用
Methyl imidazo[1,2-a]pyridine-7-carboxylate has a wide range of applications in scientific research:
安全和危害
未来方向
Imidazo[1,2-a]pyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Therefore, it is expected that the research and development of imidazo[1,2-a]pyridine derivatives, including “Methyl imidazo[1,2-a]pyridine-7-carboxylate”, will continue to be a focus in the field of medicinal chemistry.
生化分析
Biochemical Properties
Methyl imidazo[1,2-a]pyridine-7-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular processes .
Cellular Effects
The effects of methyl imidazo[1,2-a]pyridine-7-carboxylate on cells are diverse and depend on the cell type and context. In cancer cells, for example, this compound has been observed to induce apoptosis, characterized by nuclear condensation and fragmentation . It also affects cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell proliferation and survival . In non-tumor cells, the compound’s effects may differ, highlighting the importance of context in its cellular impact .
Molecular Mechanism
At the molecular level, methyl imidazo[1,2-a]pyridine-7-carboxylate exerts its effects through various mechanisms. It can bind to enzymes and inhibit their activity, leading to changes in metabolic pathways . Additionally, it can interact with DNA and RNA, influencing gene expression and protein synthesis . These interactions are often mediated by specific binding sites on the biomolecules, which determine the compound’s specificity and potency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl imidazo[1,2-a]pyridine-7-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound can remain stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can also result in adaptive cellular responses, which may alter its initial effects .
Dosage Effects in Animal Models
The effects of methyl imidazo[1,2-a]pyridine-7-carboxylate vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Toxic or adverse effects may also be observed at high doses, highlighting the importance of dosage optimization in therapeutic applications . Threshold effects, where a certain dosage is required to elicit a response, are also common in studies involving this compound .
Metabolic Pathways
Methyl imidazo[1,2-a]pyridine-7-carboxylate is involved in several metabolic pathways, interacting with various enzymes and cofactors . These interactions can affect the overall metabolic flux and levels of specific metabolites . For example, the compound may inhibit enzymes involved in the synthesis or degradation of key metabolites, leading to changes in their concentrations and downstream effects on cellular function .
Transport and Distribution
The transport and distribution of methyl imidazo[1,2-a]pyridine-7-carboxylate within cells and tissues are influenced by several factors, including its interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments . For instance, the compound may be transported into cells via specific transporters and then bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
Methyl imidazo[1,2-a]pyridine-7-carboxylate’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression . Alternatively, it may be found in the cytoplasm, where it can interact with enzymes and other proteins involved in metabolic pathways .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines typically involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones . This reaction can be catalyzed by various metals such as copper, iron, gold, ruthenium, and palladium . Recent methods have focused on metal-free and aqueous synthesis, which are more environmentally friendly and efficient .
Industrial Production Methods
Industrial production methods often employ multicomponent reactions, oxidative coupling, and tandem reactions . These methods are designed to maximize yield and minimize the use of hazardous solvents and reagents .
化学反应分析
Types of Reactions
Methyl imidazo[1,2-a]pyridine-7-carboxylate can undergo various types of chemical reactions, including:
Oxidation: Metal-free oxidation and photocatalysis strategies are commonly used.
Reduction: Reduction reactions often involve the use of hydrogenation catalysts.
Substitution: Substitution reactions can be facilitated by transition metal catalysis.
Common Reagents and Conditions
Common reagents include metal catalysts like copper, iron, and palladium, as well as oxidizing agents for metal-free oxidation . Reaction conditions often involve moderate to high temperatures and the use of solvents like N,N-dimethylformamide and acetonitrile .
Major Products
The major products formed from these reactions include various functionalized imidazo[1,2-a]pyridine derivatives, which can be further modified for specific applications .
作用机制
The mechanism of action of methyl imidazo[1,2-a]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of prostaglandins and thereby exerting anti-inflammatory effects . The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects .
相似化合物的比较
Methyl imidazo[1,2-a]pyridine-7-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives and similar heterocyclic compounds:
Imidazo[1,2-a]pyridine Derivatives: These include compounds like zolimidine and zolpidem, which are used to treat peptic ulcers and insomnia, respectively.
Imidazo[1,5-a]pyridine: Known for its luminescent properties and applications in optoelectronics.
Imidazo[4,5-b]pyridine: Used in the development of proton pump inhibitors and aromatase inhibitors.
The uniqueness of methyl imidazo[1,2-a]pyridine-7-carboxylate lies in its specific functional groups and the versatility of its chemical reactions, making it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
methyl imidazo[1,2-a]pyridine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7-2-4-11-5-3-10-8(11)6-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHRVKMXYXBEQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NC=CN2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00568150 | |
| Record name | Methyl imidazo[1,2-a]pyridine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00568150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86718-01-6 | |
| Record name | Methyl imidazo[1,2-a]pyridine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00568150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

